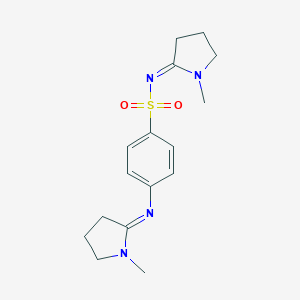
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been shown to selectively inhibit Toll-like receptor (TLR) signaling. TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases.
Mécanisme D'action
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide selectively inhibits TLR signaling by binding to the intracellular domain of TLRs and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and antiviral effects, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy in preclinical models. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its selectivity for TLR signaling, which allows for the targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its relatively low potency, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide. One area of interest is the development of more potent analogs of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide that may have greater efficacy in preclinical models. Another area of interest is the use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is interest in exploring the potential use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been described in several publications. One such method involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone to form N-(1-methyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone and trifluoroacetic acid to form N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide.
Applications De Recherche Scientifique
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases. In preclinical studies, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit TLR signaling and reduce the production of pro-inflammatory cytokines in response to PAMPs. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and dengue virus.
Propriétés
Numéro CAS |
126826-73-1 |
|---|---|
Nom du produit |
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
Formule moléculaire |
C16H22N4O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
Clé InChI |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
SMILES canonique |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
Synonymes |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




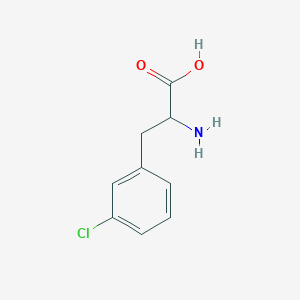
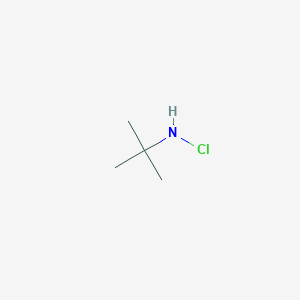

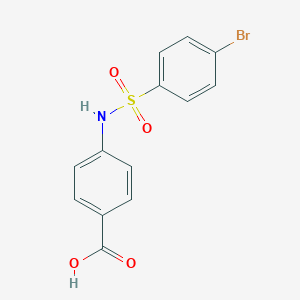
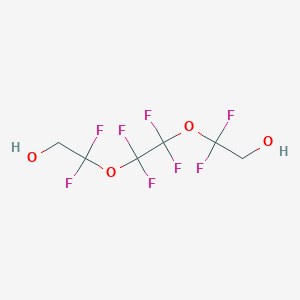
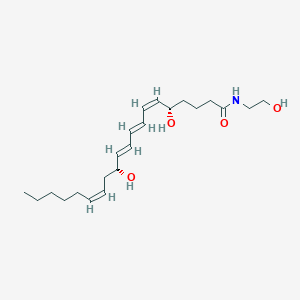

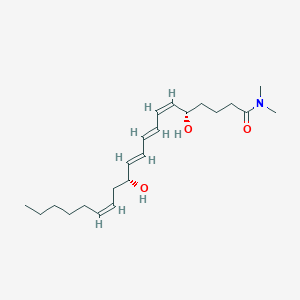
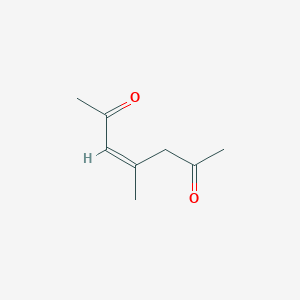



![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)